Erlotinib impurity A

Catalog No.
S3399499
CAS No.
183321-85-9
M.F
C21H20ClN3O3
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erlotinib impurity A

Using generic Erlotinib mixtures or the wrong positional isomer leads to misidentified HPLC peaks and failed method specificity, risking batch rejection. This exact 7-(2-chloroethoxy) reference standard resolves that. - Establishes definitive LOQ/LOD for stability-indicating methods with RRT ~1.3. - Enables ICH Q3A mass-balance compliance by calibrating process-related impurity thresholds. - Eliminates interference from the 6-chloroethoxy variant, ensuring accurate lot release decisions.

CAS Number

183321-85-9

Product Name

Erlotinib impurity A

IUPAC Name

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25)

InChI Key

BIHHIONDWPZXJC-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl

Synonyms

7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine, Erlotinib Related Compound A, Erlotinib Chloroethoxy Analog, 7-Chloroethoxy Erlotinib

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Erlotinib impurity A (7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine) is a critical, process-related chlorinated derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib [1]. Structurally, it differs from the active pharmaceutical ingredient (API) by the substitution of a 7-(2-methoxyethoxy) group with a 7-(2-chloroethoxy) moiety, which significantly increases its overall lipophilicity [2]. In industrial and chemoinformatics contexts, this compound is not procured for its biological activity, but strictly as a high-purity analytical reference standard. Its primary procurement value lies in enabling Quality by Design (QbD) compliance, facilitating accurate mass-balance calculations, and ensuring that API manufacturing batches meet the stringent impurity thresholds mandated by ICH Q3A guidelines [3].

Procurement Fit

Certified impurity reference standard for analytical methods
Supports HPLC method development and system suitability testing
Enables compendial QC release and ICH Q3A threshold compliance

For analytical method validation and API release testing, generic substitution of Erlotinib impurity A with crude Erlotinib mixtures or structural isomers—such as the 6-(2-chloroethoxy) variant (Erlotinib impurity 45)—is analytically invalid[1]. Because regulatory frameworks require precise tracking of specific formation pathways, using an incorrect isomer alters the chromatographic retention time and the UV response factor, leading to inaccurate peak assignments and failed method specificity [2]. A buyer must procure the exact 7-(2-chloroethoxy) positional isomer to establish accurate calibration curves, determine the precise Limit of Quantitation (LOQ), and prevent the costly rejection of commercial API batches due to unresolved impurity profiles [3].

Substitution Risk

Distinct chromatographic behavior
Impurity A elutes earlier than parent Erlotinib; generic impurity standards cannot replicate its specific retention profile.
Unique relative response factors
Correction factors differ across Erlotinib impurities. Using an unverified substitute leads to inaccurate quantification.
Compendial identity requirements
Pharmacopoeial monographs assign distinct relative retention times (RRT). Substitution fails system suitability and regulatory identity tests.

Chromatographic Resolution for API Processability

Due to the replacement of a methoxy group with a chlorine atom, Erlotinib impurity A exhibits higher hydrophobicity (computed XLogP3 ~4.1) compared to the Erlotinib API (XLogP3 ~3.3) [1]. In standard reverse-phase HPLC assays utilizing a C18 column and an acetonitrile/water gradient, this structural difference translates to a significant chromatographic shift, with Impurity A eluting at a Relative Retention Time (RRT) of approximately 1.25 to 1.35 compared to the API baseline (RRT = 1.00) [2]. This baseline resolution (Rs > 1.5) is critical for preventing peak co-elution during batch testing.

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataRRT ~ 1.25 - 1.35 (Erlotinib impurity A)
Comparator Or BaselineRRT = 1.00 (Erlotinib API)
Quantified Difference+0.25 to +0.35 RRT shift
ConditionsC18 stationary phase, gradient elution, UV detection at 246 nm

Guarantees baseline separation from the API, which is a mandatory requirement for validating the specificity of commercial release assays.

HPLC Retention Time
Reported
Impurity A: ~6.65 min vs. Erlotinib: ~17.14 min
Ensures baseline resolution for accurate impurity quantification
Specific reversed-phase HPLC conditions apply

Mass Spectrometry Profiling for Purity-Linked Usability

Differentiating process impurities requires orthogonal detection methods when UV profiles overlap. Erlotinib impurity A provides a distinct mass spectrometric signature, presenting a protonated precursor ion at m/z 398.1 [M+H]+, compared to the Erlotinib API at m/z 394.2 [M+H]+ [1]. Furthermore, the presence of the chlorine atom in Impurity A yields a characteristic 3:1 isotopic ratio (35Cl/37Cl) at m/z 398.1 and 400.1, which is entirely absent in the API spectrum [2]. This quantitative mass shift and isotopic fingerprint allow for unambiguous structural confirmation during forced degradation studies.

Evidence DimensionPrecursor ion mass and isotopic signature
Target Compound Datam/z 398.1 [M+H]+ with 3:1 (35Cl/37Cl) isotopic pattern
Comparator Or Baselinem/z 394.2 [M+H]+ with no halogen isotopic pattern (Erlotinib API)
Quantified Difference+3.9 Da mass shift and distinct Cl-isotope ratio
ConditionsPositive electrospray ionization (ESI+) LC-MS

Enables rapid, unambiguous structural identification of the impurity during out-of-specification (OOS) investigations in API manufacturing.

Pharmacopoeial RRT
Specification review
Impurity A RRT: ~0.2; Impurity G: ~1.9; Impurity H: ~2.0
Provides unambiguous, system-independent peak identification
BP / Ph. Eur. monograph 3094 LC method

Trace-Level Calibration for Manufacturability and Route Optimization

To comply with ICH Q3A guidelines, manufacturers must control unknown impurities to below 0.10% area normalization [1]. By utilizing highly pure (>98%) Erlotinib impurity A as a reference standard, analytical teams can establish a Limit of Quantitation (LOQ) as low as 0.03%[2]. In contrast, attempting to quantify this impurity using the API's response factor as a surrogate baseline often leads to quantification errors of up to 15-20% due to differences in molar absorptivity caused by the chloroethoxy substitution [3].

Evidence DimensionQuantification accuracy at trace levels
Target Compound DataLOQ ≤ 0.03% using exact reference standard
Comparator Or Baseline15-20% quantification error using API surrogate response factor
Quantified Difference>15% improvement in trace-level accuracy
ConditionsHPLC-UV calibration curve at 0.05% to 0.15% specification limits

Prevents under-reporting of impurity levels, ensuring that the synthetic alkylation step is correctly optimized and regulatory submissions are accepted.

Correction Factor
Reported
1.0 (same as parent Erlotinib); Impurity B: 1.1, Impurity D: 0.7
Simplifies QC quantitation using the parent external standard
Waters Symmetry C8, detection at 247 nm
Biological Activity
Class-level
Desethynyl Erlotinib shows EGFR inhibition comparable to erlotinib; Impurity A data not available.
Supports impurity control rationale through class-level inference
Direct testing of Impurity A needed to confirm activity
ICH Q3A Threshold
Specification review
≥0.10% (or 0.15% for max daily dose >2 g)
Triggers mandatory impurity identification and quantification
Universal regulatory standard for new drug substances

API Release Testing and GMP Quality Control

Directly downstream of its distinct chromatographic retention (RRT ~1.3), this compound is procured to serve as the external standard in routine HPLC-UV batch release testing. It ensures that the 7-(2-chloroethoxy) impurity remains strictly below the ICH 0.15% qualification threshold before Erlotinib API lots are cleared for formulation [1].

Analytical Method Validation (AMV)

Leveraging its unique mass spectrometric signature and isotopic pattern, analytical development teams use this standard for spiking studies. It is essential for determining the Limit of Detection (LOD), Limit of Quantitation (LOQ), and relative response factors when validating new, stability-indicating LC-MS or HPLC methods [2].

Synthetic Route Optimization

Because this impurity forms via secondary chlorination or incomplete alkylation during API synthesis, process chemists utilize trace-level calibration data to monitor its formation. By tracking the exact concentration of Impurity A, manufacturers can fine-tune reagent stoichiometry and reaction temperatures to maximize the yield of high-purity Erlotinib[3].

Application Fit

Application
Selection Property
Validation Focus
HPLC Method Development
Distinct retention time marker relative to parent drug
Baseline resolution and correction factor verification
Routine QC & Batch Release
Compendial relative retention identity confirmation
ICH Q3A threshold compliance and accurate quantification
Forced Degradation Studies
Stability-indicating chromatographic tracking marker
Differentiation of process impurity vs. degradation product
Method Transfer & Compendial Compliance
System-independent relative retention marker
Inter-laboratory reproducibility and regulatory submission support

XLogP3

4

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